molecular formula C9H18ClN3O B15298059 [(1-ethyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine hydrochloride

[(1-ethyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine hydrochloride

Cat. No.: B15298059
M. Wt: 219.71 g/mol
InChI Key: OYDQSCWCQIITIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both pyrazole and amine functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-4-yl)methylamine hydrochloride can be compared with other pyrazole derivatives such as:

  • 1-Methyl-1H-pyrazole-4-carboxaldehyde
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1H-Pyrazolo[3,4-b]pyridines

These compounds share similar structural features but differ in their functional groups and specific applications

Properties

Molecular Formula

C9H18ClN3O

Molecular Weight

219.71 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H17N3O.ClH/c1-3-12-8-9(7-11-12)6-10-4-5-13-2;/h7-8,10H,3-6H2,1-2H3;1H

InChI Key

OYDQSCWCQIITIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCOC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.